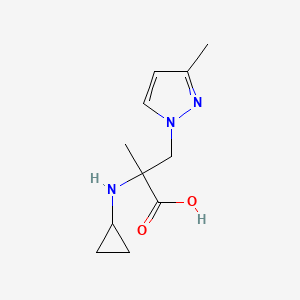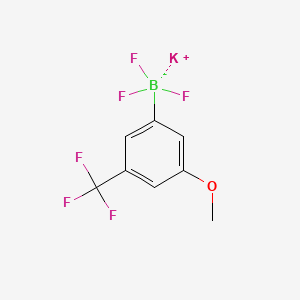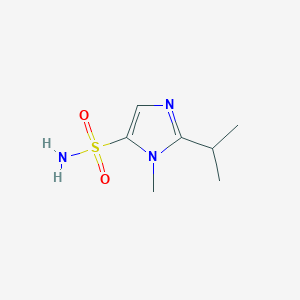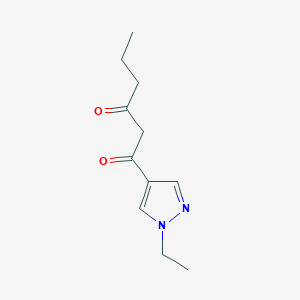
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C11H17N3O2 It is characterized by the presence of a cyclopropylamino group, a methyl group, and a pyrazolyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropylamino group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Formation of the propanoic acid backbone: This can be achieved through a series of reactions involving the addition of a carboxyl group to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylamine in the presence of a suitable base.
Major Products
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolyl group can also play a role in binding to proteins or other macromolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the cyclopropylamino group.
Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of a carboxyl group.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and pyrazolyl groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |
Clave InChI |
WCYGPUSNVGAYHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)



![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)

![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)


